![molecular formula C17H16N2O2S2 B3012411 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1251578-42-3](/img/structure/B3012411.png)
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
“(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone” is a chemical compound that contains a benzothiazole ring, a piperidine ring, and a thiophene ring . It is related to a class of compounds that have shown potential in various biological applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis process for “(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of a similar compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The crystal structure of a related compound has been reported with monoclinic crystal system .Scientific Research Applications
- Thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against prostate cancer cells .
- 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives were evaluated for their anti-proliferation effects on human cancer cell lines. Most of these compounds exhibited potent cytotoxicity .
- Benefits include gentle reaction conditions, cleaner reactions, satisfactory product yields, and straightforward experimental approaches .
- Thiazole derivatives have shown various other biological activities:
Antitumor and Cytotoxic Activity
Anti-Proliferation Activity
Heterocycle Synthesis Methodology
Biological Activities Beyond Cancer
Design and Synthesis of Novel Compounds
Natural Occurrence and Vitamin B1 (Thiamine)
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with anti-tubercular activity . They have been discussed in the context of their inhibitory effects on Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to exhibit inhibitory effects against mycobacterium tuberculosis
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may impact the biochemical pathways related to mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.
properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-16(15-6-3-11-22-15)19-9-7-12(8-10-19)21-17-18-13-4-1-2-5-14(13)23-17/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQSEVQLWOPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone |
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